molecular formula C7H16N2O3S B13302089 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide

2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide

Katalognummer: B13302089
Molekulargewicht: 208.28 g/mol
InChI-Schlüssel: GYHJUCYBQZVJKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide is a chemical compound with the molecular formula C7H16N2O3S. It is known for its unique structure, which includes an amino group, a methanesulfonyl group, and a dimethylbutanamide backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-amino-4-methylsulfonylbutanoic acid with N,N-dimethylamine in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted amides .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 2-Amino-4-methanesulfonyl-N,N-dimethylbutanamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, as it can participate in a broader range of chemical reactions and interactions .

Eigenschaften

Molekularformel

C7H16N2O3S

Molekulargewicht

208.28 g/mol

IUPAC-Name

2-amino-N,N-dimethyl-4-methylsulfonylbutanamide

InChI

InChI=1S/C7H16N2O3S/c1-9(2)7(10)6(8)4-5-13(3,11)12/h6H,4-5,8H2,1-3H3

InChI-Schlüssel

GYHJUCYBQZVJKZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C(CCS(=O)(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.